Suc-Ala-Pro-pNA

Overview

Description

It is particularly useful for detecting and measuring the activity of proteolytic enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . The compound releases a yellow-colored product, p-nitroaniline, upon enzymatic cleavage, which can be measured colorimetrically.

Mechanism of Action

Target of Action

Suc-Ala-Pro-pNA is a peptide that primarily targets Prolyl Endopeptidase (PEP) . PEP, also known as Prolyl Oligopeptidase (POP) or Prolyl Endopeptidase (PREP), is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues .

Mode of Action

The compound serves as a substrate for PEP . The enzyme recognizes the proline residue in the this compound peptide and cleaves it, resulting in a change in the peptide’s structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the enzymatic activity of PEP. The cleavage of the peptide by PEP can influence various downstream effects, depending on the specific biological context .

Pharmacokinetics

It’s known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml . This solubility can impact its bioavailability, as it determines how well the compound can be absorbed and distributed within the body.

Result of Action

The cleavage of this compound by PEP results in a change in the peptide’s structure . This enzymatic action can be detected and measured, providing a means to assess the activity and stability of PEP .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may vary depending on storage conditions .

Biochemical Analysis

Biochemical Properties

Suc-Ala-Pro-pNA serves as a chromogenic substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The enzymatic cleavage of this compound results in the release of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm . This property makes this compound an essential tool for monitoring protease activity in various biochemical reactions. The compound interacts with enzymes by binding to their active sites, where it undergoes hydrolysis, leading to the release of the chromogenic product .

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism . The cleavage of this compound by proteases can affect cell function by modulating the activity of these enzymes. For example, the hydrolysis of this compound by chymotrypsin can impact protein degradation pathways, while its interaction with cathepsin G can influence immune cell function . Additionally, the release of p-nitroaniline can be used as an indicator of protease activity within cells, providing insights into cellular metabolism and enzyme regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of proteases, where it undergoes enzymatic cleavage . The compound’s peptide bond between alanine and proline is hydrolyzed by the protease, resulting in the release of p-nitroaniline . This process is facilitated by the specific interactions between the substrate and the enzyme’s active site residues, which stabilize the transition state and promote catalysis . The hydrolysis of this compound can lead to enzyme activation or inhibition, depending on the specific protease and the context of the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored desiccated at low temperatures, but aqueous solutions should be prepared immediately prior to use to prevent spontaneous hydrolysis . Long-term studies have shown that this compound can maintain its activity for extended periods when stored properly, but its effects on cellular function may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for accurate measurement of protease activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound can effectively serve as a substrate for protease activity assays without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on protease activity and cellular function becomes more pronounced at higher concentrations . Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity and protein degradation . The compound interacts with enzymes such as chymotrypsin and cathepsin G, which play key roles in the breakdown of proteins and peptides . These interactions can influence metabolic flux and the levels of metabolites within cells . Additionally, the hydrolysis of this compound can affect the regulation of protease activity, impacting various metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by factors such as its solubility and the presence of specific transporters . These interactions can affect the compound’s availability for enzymatic cleavage and its overall activity within cells . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function . The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with proteases and other biomolecules, affecting its overall efficacy in biochemical assays . Understanding the subcellular distribution of this compound is essential for accurately interpreting its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Pro-pNA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling reactions. The final step involves the deprotection of the peptide and the attachment of the p-nitroanilide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions such as temperature, solvent, and pH. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used to dissolve the peptide .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis results in the cleavage of the peptide bond, releasing p-nitroaniline, which is yellow in color and can be measured spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered aqueous solutions. Common buffers include phosphate-buffered saline (PBS) and HEPES buffer. The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity .

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline. This compound is yellow and its concentration can be quantified by measuring the absorbance at 400-410 nm .

Scientific Research Applications

Suc-Ala-Pro-pNA is widely used in scientific research for various applications:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes such as chymotrypsin, cathepsin G, and elastase.

Biological Studies: It is used to study the proteolytic activity in biological samples, including human leukocytes and bone marrow lysates.

Medical Research: The compound is employed in assays to investigate the role of proteases in diseases and to screen for potential protease inhibitors.

Industrial Applications: It is used in the characterization of industrial enzymes and in quality control processes for enzyme production.

Comparison with Similar Compounds

Similar Compounds

Suc-Ala-Ala-Ala-pNA: This compound is used to assay elastase activity and has a similar structure but with an additional alanine residue.

Suc-Ala-Ala-Pro-Phe-pNA: This is another substrate for elastase and has a phenylalanine residue instead of proline.

Uniqueness

Suc-Ala-Pro-pNA is unique due to its specific peptide sequence, which makes it a suitable substrate for a range of proteolytic enzymes. Its ability to release a colorimetric product upon enzymatic cleavage allows for easy and accurate measurement of enzyme activity .

Properties

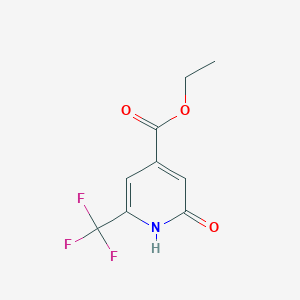

IUPAC Name |

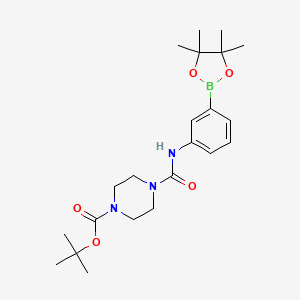

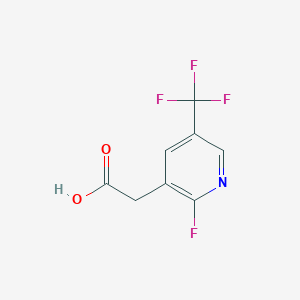

4-[[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-11(19-15(23)8-9-16(24)25)18(27)21-10-2-3-14(21)17(26)20-12-4-6-13(7-5-12)22(28)29/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,23)(H,20,26)(H,24,25)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADHBYAFURJLG-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Suc-Ala-Pro-pNA used to study prolyl oligopeptidase?

A1: this compound serves as a synthetic substrate for prolyl oligopeptidase (POP), an enzyme with potential therapeutic significance. [] When POP cleaves the peptide bond after the proline residue in this compound, it releases p-nitroaniline. This product can be easily detected through spectrophotometry due to its distinct absorbance properties. This characteristic makes this compound a valuable tool for researchers to assess POP activity, determine kinetic parameters like Km and kcat, and investigate the enzyme's behavior under various conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.